Propanamide, 3-mercapto-N-octyl-

Catalog No.
S8938727
CAS No.
89614-32-4
M.F
C11H23NOS
M. Wt
217.37 g/mol
Availability
Inquiry
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Propanamide, 3-mercapto-N-octyl-

CAS Number

89614-32-4

Product Name

Propanamide, 3-mercapto-N-octyl-

IUPAC Name

N-octyl-3-sulfanylpropanamide

Molecular Formula

C11H23NOS

Molecular Weight

217.37 g/mol

InChI

InChI=1S/C11H23NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14/h14H,2-10H2,1H3,(H,12,13)

InChI Key

IYOVXUVAJQPJPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CCS

Propanamide, 3-mercapto-N-octyl- is an organic compound with the molecular formula C11H23NOSC_{11}H_{23}NOS and a molecular weight of approximately 217.37 g/mol. It is classified as a thioamide due to the presence of a thiol (-SH) group attached to the propanamide structure. This compound is notable for its unique properties, which arise from the combination of the mercapto group and the octyl chain, making it relevant in various chemical and biological applications .

Typical of thioamides:

  • Nucleophilic Substitution: The sulfur atom in the mercapto group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Formation of Metal Complexes: The sulfur atom can coordinate with metal ions, facilitating various metal-mediated reactions .

Several methods can be employed to synthesize Propanamide, 3-mercapto-N-octyl-. Common approaches include:

  • Direct Synthesis from Octylamine: This involves reacting octylamine with propanoyl chloride in the presence of a base to form the amide linkage, followed by thiolation using hydrogen sulfide.
  • One-Pot Multicomponent Reactions: Utilizing ionic liquids as solvents can facilitate efficient synthesis while minimizing environmental impact .
  • Thiol-Ene Reaction: This method involves the reaction of alkenes with thiols under UV light or heat to produce thioethers and thioamides.

These methods highlight the versatility and potential for green chemistry applications in synthesizing this compound.

Propanamide, 3-mercapto-N-octyl- has various applications:

  • Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds.
  • Biological Research: Its potential antimicrobial and antitumor properties make it a candidate for further pharmacological studies.
  • Materials Science: The compound may be used in developing novel materials due to its unique chemical structure.

Propanamide, 3-mercapto-N-octyl- shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
3-Mercapto-N-methylpropanamideC4H9NOSC_4H_9NOSShorter alkyl chain; potential for different reactivity .
Propanamide, N-octylthioC11H23NSC_{11}H_{23}NSSimilar thioamide structure but without mercapto group .
OctylamineC8H19NC_8H_{19}NAmino group instead of thio; lacks sulfur functionality.

Uniqueness

Propanamide, 3-mercapto-N-octyl- is unique due to its combination of both thioamide and long-chain alkyl characteristics, which may enhance its solubility and reactivity compared to simpler amides or thiols.

Catalytic Pathways for Thiol Group Incorporation

The introduction of the thiol group into the propionamide backbone necessitates precise catalytic control to avoid undesired oxidation or disulfide formation. A predominant method involves the nucleophilic substitution of a halogenated precursor, such as 3-chloro-N-octylpropanamide, with hydrogen sulfide (H₂S) or thiourea derivatives. Transition metal catalysts, notably nickel(II) acetylacetonate, enhance reaction efficiency by stabilizing the thiolate intermediate during the substitution process [2]. For instance, under inert atmospheres and temperatures of 60–80°C, the reaction achieves yields exceeding 85% with minimal byproduct formation [3].

Alternative approaches employ thiol-ene "click" chemistry, where a propionamide derivative bearing an allylic group undergoes radical-mediated thiol-ene coupling. Photocatalysts like 2,2-dimethoxy-2-phenylacetophenone (DMPA) facilitate this process, enabling regioselective thiol addition at the β-carbon [2]. Computational studies using density functional theory (DFT) reveal that the thiolate’s nucleophilicity is maximized at pH 8–10, aligning with experimental observations of optimal yield at mildly basic conditions [3].

Table 1: Comparative Catalytic Systems for Thiol Group Incorporation

CatalystTemperature (°C)Yield (%)Byproducts (%)
Ni(acac)₂80875
DMPA (UV light)25788
Base (K₂CO₃)607212

Nucleophilic Acylation Strategies for Octylamine Substitution

The N-octyl substituent is introduced via nucleophilic acylation, wherein octylamine reacts with an activated acyl derivative. Propionyl chloride serves as the acylating agent, reacting with octylamine in anhydrous dichloromethane at 0–5°C to prevent thermal degradation. Triethylamine acts as a proton scavenger, neutralizing HCl byproducts and driving the reaction to completion. Kinetic studies indicate second-order dependence on both octylamine and propionyl chloride concentrations, with a rate constant $$ k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} $$ at 25°C [2].

Propanamide, 3-mercapto-N-octyl- represents a distinctive organosulfur amide compound with molecular formula C11H23NOS and molecular weight 217.37 g/mol [1] [2]. This compound combines three functional moieties: an octyl aliphatic chain, an amide linkage, and a mercapto group, creating a unique amphiphilic molecule with complex physicochemical behavior.

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability of Propanamide, 3-mercapto-N-octyl- is governed by the thermal behavior of its constituent functional groups. Primary amides, including the propanamide backbone, demonstrate characteristic thermal stability with melting points ranging from 80-115°C for simple propanamides [3] [4] [5]. The basic propanamide structure exhibits a melting point of 80°C and boiling point of 213°C [3] [6], providing a baseline for understanding the thermal behavior of the N-octyl derivative.

The mercapto functional group introduces specific thermal considerations. Thiol compounds generally maintain stability under ambient conditions but undergo oxidation reactions at elevated temperatures [7] [8] [9]. Studies on thiol stability indicate that 2-methyl-3-furanthiol shows 59% decrease in concentration after 24 hours at 50°C, while 2-mercapto-3-butanone demonstrates only 14% decrease under similar conditions [8]. The thermal stability of thiol monolayers has been established at temperatures up to 250-350°C depending on the molecular structure [7] [10].

For N,N-dialkylamides structurally similar to the target compound, thermal degradation typically occurs around 215°C under oxidative conditions [11]. The degradation pathway involves formation of acids, ketones, imides, and secondary amides through both thermal oxidation and thermal degradation mechanisms. The atmospheric oxygen level significantly influences amide thermolysis, with degradation rates following second-order kinetics in ambient air and zero-order kinetics in pure oxygen atmosphere [11].

The octyl aliphatic chain component contributes to thermal stability through its saturated hydrocarbon structure. Fatty alcohols with C8 chain length, such as 1-octanol, demonstrate stability under normal conditions with boiling points around 199°C [12] [13]. The combination of these structural elements suggests that Propanamide, 3-mercapto-N-octyl- would exhibit thermal stability up to approximately 180-200°C before significant degradation processes initiate.

Functional ComponentThermal Stability Range (°C)Degradation Mechanism
Propanamide core80-213Thermal decomposition
Mercapto group250-350 (monolayer)Oxidative degradation
N-octyl chain199+Thermal stability
Combined structure180-200 (estimated)Multi-pathway degradation

Solubility Behavior in Polar and Non-Polar Solvent Systems

The solubility characteristics of Propanamide, 3-mercapto-N-octyl- reflect the competing influences of its hydrophilic amide and mercapto groups versus the hydrophobic octyl chain. Primary amides typically exhibit high water solubility due to extensive hydrogen bonding capabilities [5]. Simple propanamide is very soluble in water, demonstrating the strong hydrophilic character of the amide functionality [3] [4].

The octyl chain introduces significant hydrophobic character, as evidenced by 1-octanol solubility data showing only 0.5 g per 100 mL water solubility at room temperature [14] [13]. This represents the transition point where hydrocarbon chain length begins to dominate solubility behavior over polar functional groups. The octyl chain's lipophilic nature enhances solubility in organic solvents including ethanol, ether, and chloroform [14] [13].

The mercapto group contributes slight polarity while maintaining compatibility with organic solvents [15]. Sulfhydryl groups exhibit properties similar to alcohols but with reduced hydrogen bonding capacity due to sulfur's lower electronegativity compared to oxygen [15]. This results in lower water solubility compared to corresponding alcohols but maintained organic solvent compatibility.

The amphiphilic nature of Propanamide, 3-mercapto-N-octyl- suggests preferential solubility in polar organic solvents that can accommodate both hydrophilic and lipophilic regions. Methanol, ethanol, and other short-chain alcohols would likely provide optimal solvation. Aqueous solubility would be significantly reduced compared to simple propanamide due to the octyl chain's hydrophobic contribution.

Solvent SystemPredicted SolubilityMechanism
WaterLow to moderateLimited by octyl hydrophobicity
Methanol/EthanolHighAmphiphilic solvation
Chloroform/DCMHighLipophilic interaction
HexaneLowInsufficient polar interaction
DMSO/DMFHighAmide solvation

Partition Coefficient (Log P) and Lipophilicity Assessment

The partition coefficient of Propanamide, 3-mercapto-N-octyl- can be estimated through fragment-based contributions using established methodologies [16] [17] [18]. The octanol-water partition coefficient represents the standard measure of lipophilicity for pharmaceutical and chemical applications [18] [19].

The octyl chain (C8H17) contributes significantly to lipophilicity, with estimated LogP contribution of +4.0 to +4.5 units [17] [20]. This substantial positive contribution reflects the hydrophobic nature of the saturated aliphatic chain. Each additional methylene unit in aliphatic chains typically contributes approximately +0.5 to +0.6 LogP units [18] [21].

The amide functional group provides a negative contribution to LogP, estimated at -1.0 to -1.5 units [18] [21]. This hydrophilic contribution results from the amide's hydrogen bonding capacity and dipolar character. The specific N-alkyl substitution pattern may slightly modify this contribution compared to primary amides.

The mercapto group contributes modestly to lipophilicity with an estimated +0.3 to +0.5 LogP units [15] [21]. While sulfur is less electronegative than oxygen, the thiol group maintains some polar character while being more lipophilic than corresponding hydroxyl groups.

The propyl bridge connecting the mercapto and amide groups contributes approximately +1.5 to +2.0 LogP units, representing the aliphatic methylene chain contribution [21].

Combining these fragment contributions yields an estimated LogP range of +4.8 to +6.5 for Propanamide, 3-mercapto-N-octyl-. This places the compound in the highly lipophilic range, indicating strong preference for organic phases over aqueous phases in partition systems.

FragmentLogP ContributionRationale
Octyl chain (C8H17)+4.0 to +4.5Hydrophobic aliphatic chain
Amide group (CONH)-1.0 to -1.5Hydrogen bonding capability
Mercapto group (SH)+0.3 to +0.5Moderate polarity
Propyl bridge (C3H4)+1.5 to +2.0Aliphatic contribution
Total Estimated LogP+4.8 to +6.5Highly lipophilic

Crystallographic Analysis and Solid-State Phase Transitions

Limited crystallographic data exists specifically for Propanamide, 3-mercapto-N-octyl-; however, structural insights can be derived from related amide and thiol-containing compounds. Primary amides typically form extensive hydrogen bonding networks in the solid state, leading to relatively high melting points and ordered crystalline structures [5] [22].

The hydrogen bonding patterns in primary amides involve both N-H···O=C intermolecular interactions and potential intramolecular hydrogen bonds [23] [5]. These interactions create three-dimensional networks that stabilize the crystalline phase. The presence of the N-octyl substituent introduces conformational flexibility that may influence crystal packing efficiency.

Mercapto-containing compounds can participate in additional intermolecular interactions through weak S-H···O hydrogen bonds and potential disulfide bridge formation during oxidation [24] [25]. The sulfur atom's larger size and lower electronegativity compared to oxygen creates different geometric constraints for hydrogen bonding networks.

Long-chain alkyl amides demonstrate polymorphism, with multiple crystalline forms possible depending on chain conformation and packing arrangements [22] [26]. The octyl chain in Propanamide, 3-mercapto-N-octyl- can adopt various conformations, potentially leading to different crystal forms with distinct melting points and stability profiles.

Thermal analysis of related fatty amides shows melting temperatures ranging from 62.2°C to 116.4°C depending on chain length and substitution pattern [27]. The presence of intramolecular hydrogen bonding can significantly influence thermal properties, with some compounds maintaining hydrogen bonding beyond their melting points [27].

Phase transitions in amide compounds often involve conformational changes in the alkyl chain regions while maintaining hydrogen bonding in the amide regions [27]. The mercapto group may introduce additional phase complexity through potential oxidation to disulfide dimers during thermal cycling.

PropertyEstimated RangeInfluencing Factor
Melting Point85-120°CHydrogen bonding network
Crystal SystemMonoclinic/TriclinicChain flexibility
PolymorphismPossibleConformational freedom
Thermal Stability180-200°CCombined functional groups
Phase TransitionsMultiple possibleChain melting/ordering

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

217.15003553 g/mol

Monoisotopic Mass

217.15003553 g/mol

Heavy Atom Count

14

General Manufacturing Information

Propanamide, 3-mercapto-N-octyl-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 11-21-2023

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